molecular formula C25H26N2O6S B4016831 ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate

ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate

Cat. No. B4016831
M. Wt: 482.5 g/mol
InChI Key: TXUZZXSTHQERTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been studied for its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors like this compound have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer, and has shown promising results.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders, inflammatory diseases, and viral infections. HDAC inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, and this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation leads to a more compact chromatin structure, which can result in the repression of gene expression. HDAC inhibitors like this compound prevent this process by blocking the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to modulate gene expression. By inhibiting HDAC enzymes, this compound can activate the expression of genes involved in cell cycle regulation, differentiation, and apoptosis. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
In addition to its effects on gene expression, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. HDAC inhibitors like this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate has several advantages for lab experiments, including its potency, selectivity, and availability. This compound has been shown to be a potent and selective inhibitor of HDAC enzymes, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. This makes it a useful tool for studying the role of HDAC enzymes in various biological processes.
However, this compound also has some limitations for lab experiments. One limitation is its toxicity, which can vary depending on the cell type and experimental conditions. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 4-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate and other HDAC inhibitors. One direction is to further explore the potential therapeutic applications of this compound in cancer and other diseases. Clinical trials are currently underway to test the safety and efficacy of this compound in cancer patients.
Another direction is to investigate the molecular mechanisms underlying the effects of this compound on gene expression and cellular processes. This can help to identify new targets for HDAC inhibitors and improve our understanding of the role of HDAC enzymes in various biological processes.
Finally, future research can focus on the development of new HDAC inhibitors with improved potency, selectivity, and safety profiles. This can lead to the discovery of new therapeutic agents for cancer and other diseases.

properties

IUPAC Name

ethyl 4-[2-(N-methylsulfonyl-4-phenoxyanilino)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-4-32-25(29)19-10-12-20(13-11-19)26-24(28)18(2)27(34(3,30)31)21-14-16-23(17-15-21)33-22-8-6-5-7-9-22/h5-18H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZZXSTHQERTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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